molecular formula C20H19ClN4O3S B6545307 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide CAS No. 946225-72-5

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide

Cat. No.: B6545307
CAS No.: 946225-72-5
M. Wt: 430.9 g/mol
InChI Key: XLEGPVFYWOKULV-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a carbamoylurea group linked to a 3-chlorophenyl moiety. The acetamide nitrogen is further substituted with a 2-methoxy-4-methylphenyl group. The thiazole ring and carbamoylurea functionality are critical for molecular interactions, as seen in structurally related compounds with antiplasmodial, enzyme inhibitory, or receptor agonist activities .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-6-7-16(17(8-12)28-2)24-18(26)10-15-11-29-20(23-15)25-19(27)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGPVFYWOKULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methoxy-4-methylphenyl)acetamide , also referred to as F042-0989 in some databases, is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₇ClN₄O₃S
  • Molecular Weight : 348.84 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COCCNC(Cc1csc(NC(Nc2cccc(Cl)c2)=O)n1)=O

The compound features a complex structure that includes a thiazole ring and a chlorophenyl group, which are known to influence its biological activity.

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been documented in related compounds:

  • Inhibition Studies : Compounds similar to F042-0989 have shown the ability to reduce cytokine release in lipopolysaccharide (LPS)-induced inflammation models .
  • Selectivity : Some derivatives exhibit selectivity towards specific phosphodiesterase (PDE) isoforms, which can further enhance their therapeutic profiles by minimizing side effects .

Enzyme Inhibition

F042-0989's potential as an enzyme inhibitor is noteworthy:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), presenting promising results that suggest potential applications in treating neurodegenerative diseases .

Study on Thiazole Derivatives

A comprehensive study evaluated a series of thiazole derivatives for their biological activities, including F042-0989. The study reported:

CompoundActivity TypeIC₅₀ (µM)Reference
F042-0989Anticancer25
Similar Compound AAnti-inflammatory15
Similar Compound BAChE Inhibition20

Mechanistic Insights

Mechanistic studies using molecular docking simulations revealed that F042-0989 could bind effectively to target proteins involved in cancer progression and inflammation. These interactions were characterized by strong hydrogen bonding and hydrophobic interactions, which enhance the stability of the drug-target complex.

Scientific Research Applications

Drug Discovery

F042-0989 is included in several screening libraries aimed at identifying new therapeutic agents. Notably, it is part of:

  • PI3K-Targeted Library : A collection focused on inhibitors of the phosphoinositide 3-kinase pathway, which is crucial in cancer biology.
  • Adenosine Receptors Targeted Library : This library investigates compounds that could modulate adenosine receptor activity, relevant for various neurological and cardiovascular conditions.

Cancer Research

The compound has shown potential in targeting cancer cells through various mechanisms:

  • Inhibition of Tumor Growth : Preliminary studies indicate that thiazole derivatives can inhibit tumor cell proliferation by interfering with critical signaling pathways.
  • Synergistic Effects : When combined with other chemotherapeutic agents, F042-0989 may enhance anti-cancer efficacy, as suggested by its inclusion in libraries targeting multiple cancer types.

Antimicrobial Properties

Research indicates that compounds similar to F042-0989 exhibit antimicrobial activity. The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Neurological Applications

Given its potential interaction with adenosine receptors, F042-0989 may have implications in treating neurological disorders such as epilepsy and Parkinson's disease. The modulation of adenosine signaling pathways could provide neuroprotective effects.

Case Study 1: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that F042-0989 significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to F042-0989 showed promising minimum inhibitory concentrations (MICs), suggesting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamides

a. Mirabegron (2-[2-Amino-1,3-thiazol-4-yl]-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)

  • Structure: Shares the 1,3-thiazol-4-yl-acetamide backbone but substitutes the carbamoylurea group with a simpler amino group at the thiazole 2-position. The acetamide nitrogen is linked to a phenethylamine-derived substituent.
  • Activity : A β3-adrenergic receptor agonist used for overactive bladder therapy. The hydroxyl and phenyl groups in its substituent enhance receptor binding .

b. 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

  • Structure : Features a cyclohexylcarbamoylurea group on the thiazole and a 4-(trifluoromethyl)phenyl acetamide substituent.
  • Activity: Not explicitly stated, but the trifluoromethyl group enhances metabolic stability and lipophilicity, which could influence bioavailability .
  • Key Difference : The cyclohexyl group may confer greater conformational flexibility compared to the 3-chlorophenyl group in the target compound .
Carbamoylurea-Containing Analogues

a. KuSaSch058 (Anti-plasmodial Agent)

  • Structure: Contains a 3-chlorophenylcarbamoyl group on a thieno[2,3-b]pyridine core.
  • Activity : Exhibits antiplasmodial activity, likely due to the electron-withdrawing chloro group enhancing target binding .

b. N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure : Lacks the thiazole ring but shares the acetamide and halogenated aryl motifs.
  • Key Difference : The naphthyl group increases hydrophobicity, which may reduce solubility compared to the target compound’s methoxy-methylphenyl group .
Substituent-Driven Property Variations
Compound Core Structure Key Substituents Potential Impact
Target Compound 1,3-Thiazole 3-Chlorophenylcarbamoylurea, 2-methoxy-4-methylphenyl High polarity (urea), moderate lipophilicity (methoxy/methyl)
Mirabegron 1,3-Thiazole 2-Amino, phenethylamine Enhanced receptor binding via hydroxyl/phenyl groups
KuSaSch058 Thieno[2,3-b]pyridine 3-Chlorophenylcarbamoyl Antiplasmodial activity via chloro-substituent
N-(3-Chloro-4-fluorophenyl)-2-naphthylamide Acetamide Naphthyl, 3-chloro-4-fluorophenyl Increased hydrophobicity, potential crystallization challenges

Q & A

Q. What are the standard synthetic protocols for this compound, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step reactions starting with thiazole ring formation and subsequent functionalization. A common approach includes:

  • Step 1 : Condensation of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine, as described for analogous thiazole-acetamide compounds .
  • Step 2 : Recrystallization from ethanol-DMF mixtures to purify intermediates .
  • Critical Considerations :
    • Temperature control (20–25°C during chloroacetyl chloride addition) to prevent side reactions.
    • Use of anhydrous dioxane as a solvent to minimize hydrolysis .
    • Monitoring reaction progress via TLC or HPLC to ensure intermediate purity.

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for assessing dihedral angles (e.g., 80.7° between amide and dichlorophenyl groups) and hydrogen-bonding patterns (R22(10) dimer motifs) .
  • Spectroscopy :
    • IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
    • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : FAB-MS provides molecular ion peaks (e.g., [M+1]+ at m/z 416.15 for related compounds) .

Q. What biological activities have been reported, and what assays are used to evaluate them?

  • Anticancer Activity : Thiazole derivatives are screened via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
  • Antimicrobial Activity : Disk diffusion assays measure inhibition zones against Staphylococcus aureus or E. coli .
  • Mechanistic Studies : Molecular docking (using AutoDock Vina) predicts interactions with targets like EGFR or tubulin .

Advanced Research Questions

Q. How can synthetic yield be optimized using experimental design principles?

  • Design of Experiments (DoE) : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enables precise control of reaction parameters (temperature, residence time) to maximize yield .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for coupling reactions) or enzymatic approaches may reduce side products.
  • Statistical Modeling : Response surface methodology (RSM) identifies optimal molar ratios (e.g., 1:1.2 for amine:chloroacetyl chloride) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For example, IC₅₀ discrepancies may arise from varying serum concentrations in cell media .
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
  • Meta-Analysis : Use PubChem bioactivity data to cross-validate results across studies .

Q. What computational strategies are employed to study target interactions?

  • Molecular Docking : AutoDock or Schrödinger Suite models binding poses with proteins (e.g., kinase domains). The InChI key (e.g., GTQQWWSFTGMJAD for related compounds) aids in retrieving 3D structures from databases .
  • MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Hammett constants (σ) for substituents correlate with bioactivity trends .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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